Octadecanoic acid, 2,3-dihydroxypropyl ester, ester with boric acid (H3BO3)
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Overview
Description
Octadecanoic acid, 2,3-dihydroxypropyl ester, ester with boric acid (H3BO3) is a complex organic compound. It is formed by the esterification of octadecanoic acid (stearic acid) with 2,3-dihydroxypropyl ester and boric acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 2,3-dihydroxypropyl ester, ester with boric acid involves the esterification of glycerol monostearate with boric acid. The reaction typically occurs under controlled conditions, including specific temperatures and the presence of catalysts. The product is then esterified with boric acid to form the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and continuous monitoring to ensure the purity and yield of the product. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Octadecanoic acid, 2,3-dihydroxypropyl ester, ester with boric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a variety of substituted esters .
Scientific Research Applications
Octadecanoic acid, 2,3-dihydroxypropyl ester, ester with boric acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including its interaction with cellular membranes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of cosmetics, lubricants, and as an emulsifying agent in various industrial processes
Mechanism of Action
The mechanism of action of octadecanoic acid, 2,3-dihydroxypropyl ester, ester with boric acid involves its interaction with molecular targets and pathways within biological systems. The compound can interact with cellular membranes, altering their fluidity and permeability. It may also inhibit specific enzymes and signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Glyceryl monostearate: Similar in structure but lacks the boric acid esterification.
Stearic acid: A precursor in the synthesis but does not have the dihydroxypropyl ester or boric acid components.
Glycerol α-monostearate: Another related compound with similar properties but different applications
Uniqueness
Octadecanoic acid, 2,3-dihydroxypropyl ester, ester with boric acid is unique due to its combined properties of stearic acid, glycerol, and boric acid. This combination imparts unique chemical and biological properties, making it valuable in various applications .
Properties
CAS No. |
72905-86-3 |
---|---|
Molecular Formula |
C29H60 |
Molecular Weight |
408.8 g/mol |
IUPAC Name |
3-methyl-6-methylidenetricosane;2-methylpropane |
InChI |
InChI=1S/C25H50.C4H10/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(4)23-22-24(3)6-2;1-4(2)3/h24H,4-23H2,1-3H3;4H,1-3H3 |
InChI Key |
DGWZNSALAGPQGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=C)CCC(C)CC.CC(C)C |
Origin of Product |
United States |
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